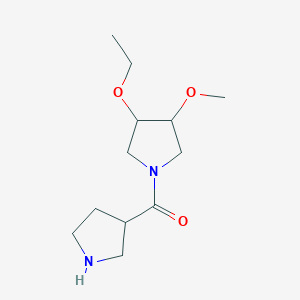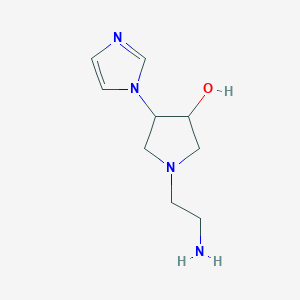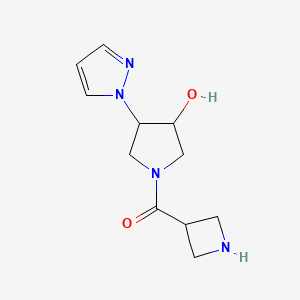
3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Descripción general
Descripción
3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, also known as CBP-1, is a cyclic amine compound that has been studied for its potential applications in a variety of scientific research fields. It is a member of the piperazine family, and has shown promise in a variety of applications, from drug discovery to biochemistry, from neuroscience to pharmacology. CBP-1 has been studied for its potential to act as a neurotransmitter, as well as its ability to modulate a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Fluorescent Probes Development
Researchers have synthesized new polythiophene-based conjugated polymers exhibiting high selectivity and sensitivity toward certain metal ions in aqueous solutions, which can be utilized as fluorescent probes. These probes are capable of detecting metal ions like Hg2+ and Cu2+ at extremely low concentrations, employing mechanisms involving electrostatic effects and complexation. This innovation opens avenues for the creation of sensitive, selective fluorescent markers for environmental monitoring and biochemical assays (Guo et al., 2014).
Anticancer and Antiviral Nucleosides
Squaric acid derivatives have been investigated for their potential as nucleobase substitutes in nucleosides, demonstrating preliminary anticancer and antiviral activities. This research highlights the versatility of squaric acid and its derivatives in medicinal chemistry, offering a non-classical approach to the synthesis of bioactive compounds (Lu et al., 2017).
Antimicrobial Compound Synthesis
New heterocyclic substances prepared from 2-arylhydrazononitriles have shown promising antimicrobial activities against a variety of pathogens. This work contributes to the development of novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Behbehani et al., 2011).
Enzyme Inhibition for Therapeutic Uses
The synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and their evaluation as Src kinase inhibitors shed light on their potential anticancer activity. This research underlines the importance of structural modifications in enhancing the therapeutic efficacy of enzyme inhibitors (Sharma et al., 2010).
Propiedades
IUPAC Name |
3-amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIQJIYBISFKAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-cyclobutylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















